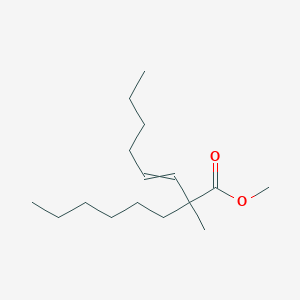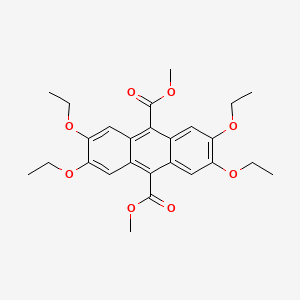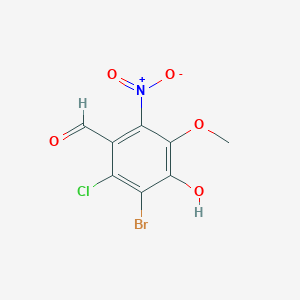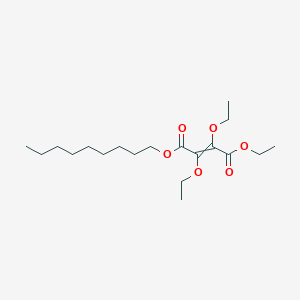![molecular formula C23H15N3O4 B14388260 2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide CAS No. 89548-76-5](/img/structure/B14388260.png)
2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a palladium-catalyzed reaction sequence, which includes intermolecular amination and intramolecular direct arylation.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroarylation reaction, catalyzed by gold(I), which provides good yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitution can involve reagents like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
- 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
Uniqueness
2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89548-76-5 |
|---|---|
Molekularformel |
C23H15N3O4 |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
2-hydroxy-N-(2-nitrophenyl)-11H-benzo[a]carbazole-3-carboxamide |
InChI |
InChI=1S/C23H15N3O4/c27-21-12-16-13(9-10-15-14-5-1-2-6-18(14)24-22(15)16)11-17(21)23(28)25-19-7-3-4-8-20(19)26(29)30/h1-12,24,27H,(H,25,28) |
InChI-Schlüssel |
ANLRCWOABQTLDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC(=C(C=C4C=C3)C(=O)NC5=CC=CC=C5[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B14388178.png)
![2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14388180.png)




![1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14388210.png)
![Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]-](/img/structure/B14388218.png)


![N'-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea](/img/structure/B14388238.png)

![2-[(Dimethylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one](/img/structure/B14388251.png)

